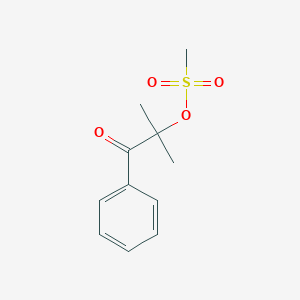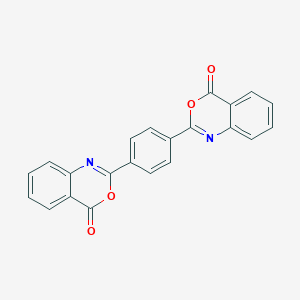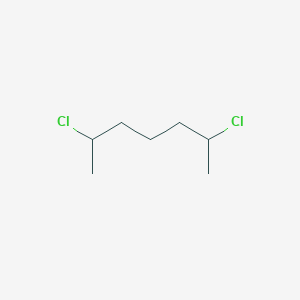![molecular formula C10H15NS B091138 Pyridine, 2-[(tert-butylthio)methyl]- CAS No. 18794-45-1](/img/structure/B91138.png)
Pyridine, 2-[(tert-butylthio)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[(tert-butylthio)methyl]- is a chemical compound that belongs to the family of pyridines. This compound is widely used in scientific research due to its unique properties and applications. It is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been extensively studied.
Mécanisme D'action
The mechanism of action of pyridine, 2-[(tert-butylthio)methyl]- is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. It can also act as a Lewis base due to the presence of the pyridine ring.
Effets Biochimiques Et Physiologiques
Pyridine, 2-[(tert-butylthio)methyl]- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit antimicrobial activity against various microorganisms. It has also been reported to exhibit cytotoxic activity against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Pyridine, 2-[(tert-butylthio)methyl]- has several advantages for lab experiments. It is readily available, easy to handle, and stable under various conditions. Additionally, it can be easily synthesized using various methods. However, it has some limitations, including its toxicity and potential health hazards. Therefore, it should be handled with care and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the research on pyridine, 2-[(tert-butylthio)methyl]-. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the synthesis of this compound. Additionally, the study of its mechanism of action and biochemical and physiological effects can provide valuable insights for the development of new drugs and therapies.
Conclusion:
Pyridine, 2-[(tert-butylthio)methyl]- is a unique compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and therapies for the treatment of various diseases.
Méthodes De Synthèse
Pyridine, 2-[(tert-butylthio)methyl]- can be synthesized using various methods. One common method is the reaction of pyridine-2-carboxaldehyde with tert-butylthiomethyl chloride in the presence of a base such as potassium carbonate. This method yields pyridine, 2-[(tert-butylthio)methyl]- in good yield and purity.
Applications De Recherche Scientifique
Pyridine, 2-[(tert-butylthio)methyl]- has been extensively used in scientific research due to its unique properties and applications. It is widely used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in various reactions. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Propriétés
Numéro CAS |
18794-45-1 |
|---|---|
Nom du produit |
Pyridine, 2-[(tert-butylthio)methyl]- |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-(tert-butylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |
Clé InChI |
MUYGHECDSGHWQJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SCC1=CC=CC=N1 |
SMILES canonique |
CC(C)(C)SCC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



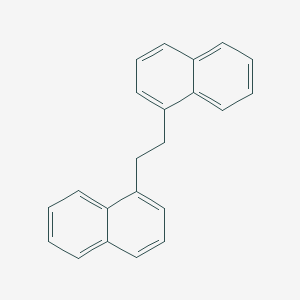
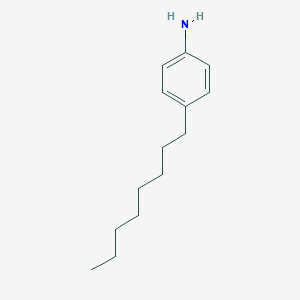
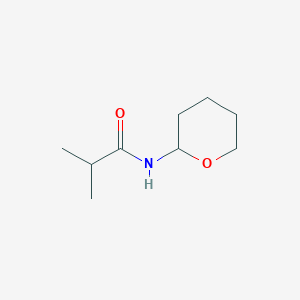
![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
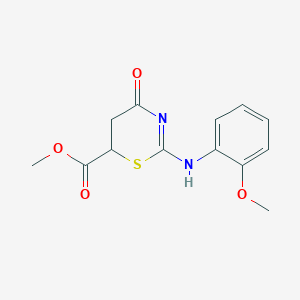
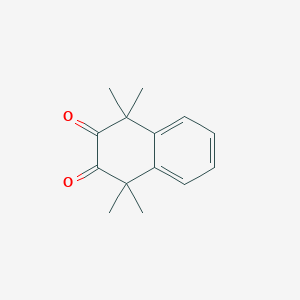

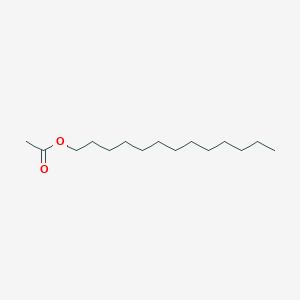
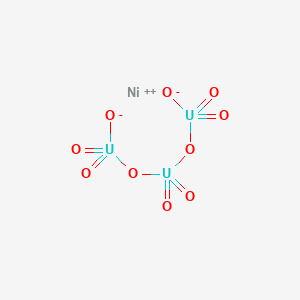
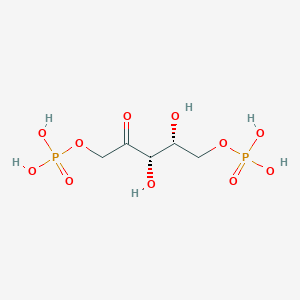
![Ethanol, 2-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B91074.png)
